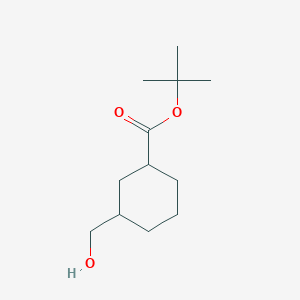

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate

Description

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a cyclohexane-based organic compound featuring a tert-butyl ester group and a hydroxymethyl substituent at the 3-position of the ring. Its molecular formula is C₁₂H₂₀O₃, derived from a cyclohexane backbone (C₆H₁₀) with two functional groups: a tert-butoxycarbonyl (C₅H₉O₂) and a hydroxymethyl (CH₂OH). The tert-butyl group acts as a steric shield, protecting the ester from hydrolysis, while the hydroxymethyl group provides a reactive site for further chemical modifications, such as oxidation or substitution.

This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its stability and functional versatility make it valuable for constructing complex molecules. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest applications in drug discovery, particularly as a building block for bioactive molecules .

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h9-10,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYJTECZNCIHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate typically involves the reaction of cyclohexane-1,3-dicarboxylic acid with di-tert-butyl dicarbonate under alkaline conditions. This reaction produces 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid, which is then reduced at a controlled temperature to yield the desired compound . The process is advantageous due to the availability of raw materials, low cost, short synthetic route, simple operation, and mild reaction conditions, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products

Oxidation: Produces 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid.

Reduction: Yields tert-butyl 3-(hydroxymethyl)cyclohexanol.

Substitution: Forms various substituted cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored as a drug intermediate with potential therapeutic applications.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations:

Ring Systems and Stability: The cyclohexane ring in the target compound offers conformational flexibility (e.g., chair conformations) and low ring strain, enhancing thermal stability compared to strained azetidine (4-membered) or rigid bicyclic systems . Azetidine derivatives (e.g., 142253-56-3) exhibit higher ring strain, increasing reactivity toward ring-opening or nucleophilic substitution .

Functional Group Effects :

- Hydroxymethyl Group : Present in all analogs, this group enables oxidation to carboxylic acids or conjugation with other moieties. In fluorinated azetidine (1126650-66-5), the electronegative fluorine atom may increase the acidity of the adjacent hydroxymethyl proton, facilitating deprotonation in basic conditions .

- Fluorine Substituents : Fluorine in 1126650-66-5 enhances polarity and metabolic stability, making it advantageous in drug design .

- Ether vs. Ester : The 3-oxabicyclo compound (56020-69-0) contains an ether oxygen, which may engage in hydrogen bonding, affecting solubility and crystal packing .

Pharmaceutical Relevance

- PharmaBlock Sciences lists analogs like 142253-56-3 and 1126650-66-5 as building blocks for drug candidates, particularly in central nervous system (CNS) and antiviral therapies .

- The bicyclo compound (56020-69-0) is employed in synthesizing protease inhibitors, leveraging its rigid scaffold for target binding .

- The target compound’s cyclohexane scaffold may mimic cyclic amino acids in peptidomimetics or serve as a lipophilic moiety in small-molecule drugs .

Biological Activity

Overview

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a chemical compound characterized by its cyclohexane ring, which is substituted with a tert-butyl ester and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anti-tumor properties. Its synthesis typically involves the reaction of cyclohexane-1,3-dicarboxylic acid with di-tert-butyl dicarbonate under alkaline conditions, followed by reduction processes to yield the final product.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The mechanism of action may involve:

- Antibacterial Activity : The compound's ability to disrupt bacterial cell wall synthesis or function.

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines and mediators.

- Anti-tumor Effects : Induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of several bacterial strains, making it a potential candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be effective against common pathogens, although further studies are necessary to understand its full spectrum of activity and mechanism.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through various assays measuring the inhibition of nitric oxide production in macrophages. The results indicated a dose-dependent reduction in nitric oxide levels, suggesting that this compound may effectively modulate inflammatory responses.

| Concentration (µM) | Nitric Oxide Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

This data highlights its potential as an anti-inflammatory agent.

Anti-tumor Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound's IC50 values were determined using cell viability assays.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HCT-116 | 20 |

| A549 | 25 |

These findings suggest that the compound may possess significant anti-cancer properties, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives of cyclohexanecarboxylic acids, including this compound. The study highlighted its effectiveness against resistant bacterial strains, indicating its potential as a lead compound for antibiotic development.

- Inflammation Modulation : A research article in Pharmacological Reports discussed the anti-inflammatory effects observed in animal models treated with this compound. The results showed significant reductions in edema and inflammatory markers compared to control groups .

- Cancer Therapeutics : A clinical study focused on the anti-tumor effects noted that treatment with this compound led to reduced tumor sizes in xenograft models. The study suggested that the compound acts through multiple pathways, including apoptosis induction and cell cycle arrest .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate?

Answer:

A copper-catalyzed carbonylative cross-coupling approach using alkyl iodides and alcohols with sodium hydroxide is a documented method for synthesizing tert-butyl cyclohexanecarboxylate derivatives. For example, tert-butyl cyclohexanecarboxylate was synthesized via sodium tert-butoxide-mediated esterification, yielding 28% after purification by column chromatography (PE/EtOAC solvent system) . Optimization of reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) is critical to improving yields.

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity of the hydroxymethyl group in this compound?

Answer:

Density Functional Theory (DFT) calculations can model electron density distribution and reactive sites, while molecular docking simulations assess interactions with biological targets. For structurally analogous esters, X-ray crystallography and DFT have been used to analyze steric effects and hydrogen-bonding potential, which influence hydrolysis rates or derivatization pathways . These methods guide rational design of derivatives with enhanced stability or bioactivity.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the ester group (δ ~175 ppm for carbonyl) and tert-butyl protons (δ ~1.43 ppm, singlet). Cyclohexane ring protons appear as multiplet signals between δ 1.2–2.2 ppm, with hydroxymethyl protons at δ ~3.5–4.0 ppm .

- IR Spectroscopy : C=O stretch (~1720 cm⁻¹) and O-H stretch (~3400 cm⁻¹) for the hydroxymethyl group.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

Advanced: How can researchers address low yields in esterification reactions involving sterically hindered cyclohexane derivatives?

Answer:

Low yields (e.g., 28% in ) may arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Transition-metal catalysts (e.g., Cu, Pd) can enhance coupling efficiency.

- Protecting Group Chemistry : Temporarily blocking the hydroxymethyl group during synthesis to reduce side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility and reaction kinetics.

Basic: What are the stability considerations for storing this compound?

Answer:

The compound should be stored in airtight containers at room temperature, protected from light and moisture. The tert-butyl group provides steric protection against hydrolysis, but the hydroxymethyl group may oxidize under prolonged exposure to air. Stability studies under varying pH conditions (e.g., acidic/alkaline) are recommended to assess degradation pathways .

Advanced: What role does the hydroxymethyl group play in derivatizing this compound for drug discovery applications?

Answer:

The hydroxymethyl group serves as a versatile handle for functionalization:

- Etherification : Reacting with alkyl halides to form ether-linked prodrugs.

- Esterification : Converting to phosphate or sulfate esters for improved solubility.

- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation.

Analogous azetidine derivatives (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) have been used as intermediates in bioactive molecule synthesis .

Basic: How can researchers validate the purity of this compound?

Answer:

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate impurities.

- Elemental Analysis : Confirm C, H, N composition.

- Melting Point/Rotational Spectroscopy : For crystalline derivatives, compare with literature values .

Advanced: What mechanistic insights explain the regioselectivity of reactions involving the cyclohexane ring?

Answer:

Regioselectivity is influenced by:

- Conformational Strain : Chair vs. boat conformations affect accessibility of substituents.

- Electronic Effects : Electron-withdrawing groups (e.g., esters) direct electrophilic attacks to less hindered positions.

Studies on alkylcyclohexenecarboxylates highlight the role of steric and electronic factors in cycloaddition reactions .

Basic: What safety protocols are recommended when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can this compound serve as a precursor in natural product synthesis?

Answer:

The tert-butyl ester acts as a protective group for carboxylic acids, enabling selective functionalization of the hydroxymethyl group. For example, it can be deprotected under acidic conditions (e.g., TFA) to yield free carboxylic acids, which are intermediates in alkaloid or terpene synthesis. Similar strategies are documented for bicyclic esters in natural product research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.